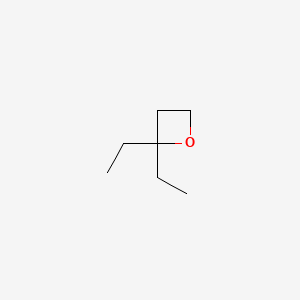

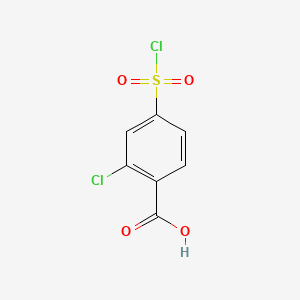

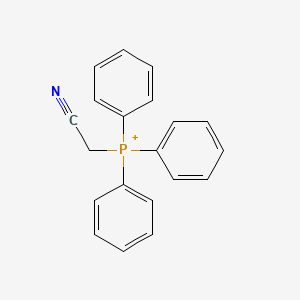

![molecular formula C8H11N5 B1346134 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- CAS No. 90085-12-4](/img/structure/B1346134.png)

1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-Pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound with the molecular formula C5H5N5. It has a molecular weight of 135.1267 . This compound is also known by other names such as 4-Aminopyrazolo[3,4-d]pyrimidine, Pyrazoloadenine, 4 APP, 4-Aminopyrazole (3,4-d)pyrimidine, and 4-Aminopyrazolopyrimidine .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a compound was synthesized by N-alkylation and Suzuki coupling reaction from 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine .Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine can be represented by the InChI string: InChI=1S/C5H5N5/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H, (H3,6,7,8,9,10) . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine include a molecular weight of 135.1267 . More specific properties such as density, boiling point, and vapor pressure are not available in the retrieved sources.Aplicaciones Científicas De Investigación

Anticancer Activity

This compound has been evaluated for its in vitro cytotoxic activity against human breast cell line (MCF7), showing potential as an anticancer agent. Studies suggest that modifications to the pyrazolo[3,4-d]pyrimidine scaffold could lead to novel classes of anticancer drugs .

Dual IGF1R/Src Inhibition

Research indicates that derivatives of this compound can act as dual inhibitors for IGF1R/Src, which are critical targets in cancer therapy. The efficacy of inhibition can be tuned by altering the linkage between two modules .

Zika Virus Inhibition

The compound has been used as a starting material for the synthesis of inhibitors against the Zika virus. Modifications at specific positions on the compound’s structure have led to potential antiviral agents .

Molecular Weight and Structure Analysis

The molecular weight and structure of N,N,1-trimethylpyrazolo[3,4-d]pyrimidin-4-amine have been documented, providing a basis for further chemical analysis and synthesis .

Propiedades

IUPAC Name |

N,N,1-trimethylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5/c1-12(2)7-6-4-11-13(3)8(6)10-5-9-7/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNBAYXVUGENHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=NC=N2)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70902986 |

Source

|

| Record name | NoName_3564 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70902986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- | |

CAS RN |

90085-12-4 |

Source

|

| Record name | NSC1453 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

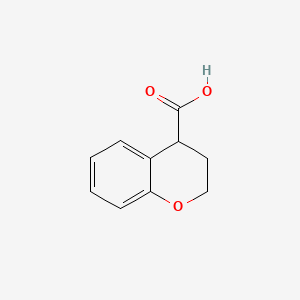

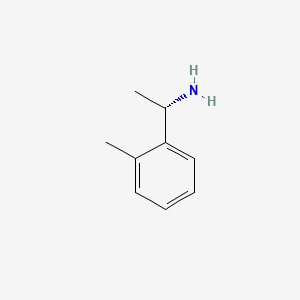

![2-(2-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1346054.png)

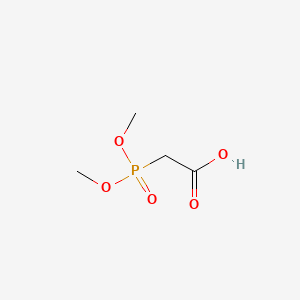

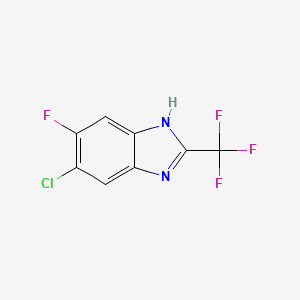

![Methyl 4-hydroxy-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B1346055.png)

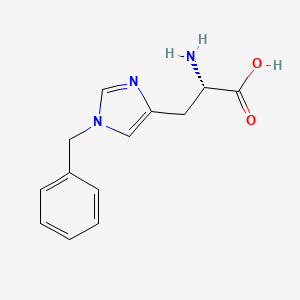

![1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1346067.png)